molecular formula C18H21N5O B11140724 N-[3-(1H-benzimidazol-2-yl)propyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Cat. No.: B11140724
M. Wt: 323.4 g/mol
InChI Key: RMYDKXNHCOMDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a heterocyclic organic compound featuring a benzimidazole core linked via a propyl chain to a tetrahydroindazole-carboxamide moiety. The benzimidazole group is a well-known pharmacophore in medicinal chemistry, often associated with antiviral, antimicrobial, and kinase-inhibitory activities . The tetrahydroindazole scaffold, a partially saturated indazole derivative, may contribute to enhanced conformational flexibility and binding affinity in biological systems.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C18H21N5O/c24-18(17-12-6-1-2-7-13(12)22-23-17)19-11-5-10-16-20-14-8-3-4-9-15(14)21-16/h3-4,8-9H,1-2,5-7,10-11H2,(H,19,24)(H,20,21)(H,22,23)

InChI Key

RMYDKXNHCOMDHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole and tetrahydroindazole intermediates. Common synthetic routes include:

    Formation of Benzodiazole Intermediate: This step involves the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Preparation of Tetrahydroindazole Intermediate: This can be achieved through the reduction of indazole derivatives using hydrogenation or other reducing agents.

    Coupling Reaction: The final step involves coupling the benzodiazole and tetrahydroindazole intermediates using amide bond formation techniques, often mediated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly those with modifications to the benzimidazole, alkyl chain, or carboxamide groups, provide insights into structure-activity relationships (SAR). Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

CAS Number/Name Core Structure Modifications Key Substituents Potential Biological Relevance Reference
Target Compound Benzimidazole + tetrahydroindazole-carboxamide 3-(1H-Benzimidazol-2-yl)propyl chain Unspecified (theoretical kinase/enzyme inhibition)
898796-18-4 (4-Fluorophenyl/furanyl derivative) Benzimidazole replaced with 4-fluorophenyl/furanyl 4-Fluorophenyl, 2-furanyl propyl chain Enhanced lipophilicity; possible CNS activity
899379-12-5 (Triazolopyrimidinyl carboxamide) Tetrahydroindazole replaced with triazolopyrimidine 5,6-dimethyl-7-oxo-triazolo-pyrimidine Potential nucleoside analog or kinase inhibitor
PBIT (Sigma-Aldrich KDM5A inhibitor) Benzisothiazolone core 4-Methylphenyl-benzisothiazolone Histone demethylase (KDM5A) inhibition

Key Observations:

In contrast, the tetrahydroindazole-carboxamide moiety may enhance solubility due to hydrogen-bonding capacity .

Core Structure and Target Selectivity :

  • PBIT (benzisothiazolone-based) exhibits specific KDM5A inhibition, whereas the target compound’s benzimidazole-tetrahydroindazole hybrid could target kinases or G-protein-coupled receptors (GPCRs) .
  • Triazolopyrimidine derivatives (e.g., CAS 899379-12-5) are associated with nucleotide-binding protein inhibition, suggesting divergent biological targets compared to the tetrahydroindazole scaffold .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling of benzimidazole-propylamine with tetrahydroindazole-carboxylic acid, a strategy analogous to ethyl chloroformate-mediated reactions described for triazole derivatives (e.g., ) .

Critical Analysis of Evidence Diversity and Limitations

  • : Provides structural analogs but lacks activity data, necessitating extrapolation from substituent chemistry .
  • : PubChem entry for the target compound is inaccessible, restricting access to foundational data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.